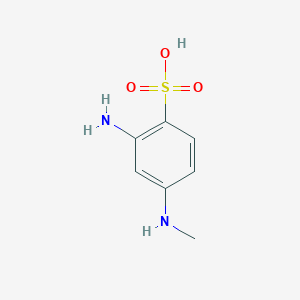

4-AMINO-2(N-METHYLAMINO)BENZENESULFONIC ACID

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-4-(methylamino)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-9-5-2-3-7(6(8)4-5)13(10,11)12/h2-4,9H,8H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNDLMGRNQEHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598410 | |

| Record name | 2-Amino-4-(methylamino)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123848-64-6 | |

| Record name | 2-Amino-4-(methylamino)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, 4-amino-2-(methylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of aniline with sulfuric acid to form sulfanilic acid, which is then methylated using methylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to facilitate the sulfonation and methylation steps efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(methylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of amino groups on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Dyes and Pigments

4-Amino-2(N-methylamino)benzenesulfonic acid serves as an intermediate in the synthesis of various dyes and pigments. Its sulfonic acid group enhances the solubility of the resulting compounds, making them suitable for use in textiles and inks.

Case Study : A study demonstrated that derivatives of this compound can be synthesized to produce vibrant azo dyes, which are widely used in the textile industry due to their stability and colorfastness.

Pharmaceutical Applications

This compound has potential applications in drug development, particularly as a building block for pharmaceuticals targeting specific biological pathways.

Example : Research indicates that modifications of this compound can lead to compounds with enhanced anti-inflammatory properties, making them candidates for treating conditions such as arthritis.

Biochemical Assays

The compound is utilized in biochemical assays due to its ability to act as a pH indicator or a reagent in colorimetric assays.

Data Table: Applications in Biochemical Assays

| Application Type | Description | Reference |

|---|---|---|

| Colorimetric Assays | Used to determine concentrations of various analytes through color change. | |

| pH Indicators | Acts as a pH-sensitive dye in various experiments. |

Analytical Chemistry

In analytical chemistry, this compound is employed in chromatography techniques for the separation and analysis of complex mixtures.

Case Study : A recent study highlighted its effectiveness as a derivatizing agent in high-performance liquid chromatography (HPLC), improving the detection limits for certain analytes.

Environmental Monitoring

The compound is also investigated for its potential use in environmental monitoring, particularly in detecting pollutants due to its reactivity with various environmental contaminants.

Example : Research has shown that derivatives can be used to create sensors for detecting heavy metals in water samples, providing a cost-effective solution for environmental monitoring.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(methylamino)benzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methylamino groups facilitate binding to these targets, leading to various biochemical effects. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme .

Vergleich Mit ähnlichen Verbindungen

4-Acetamido-2-aminobenzenesulfonic Acid (CAS 88-64-2)

- Molecular Formula : C₈H₁₀N₂O₄S

- Molecular Weight : 230.24 g/mol

- Structure: Features an acetamido (-NHCOCH₃) group at position 4 and an amino (-NH₂) group at position 2, with a sulfonic acid (-SO₃H) substituent.

- Properties :

(4-Amino-benzenesulfonylamino)-Acetic Acid (CAS 5616-30-8)

4-Amino-2-sulfobenzoic Acid (CAS 527-76-4)

- Molecular Formula: C₇H₇NO₅S

- Molecular Weight : 217.2 g/mol

- Structure: Contains amino (-NH₂), sulfonic acid (-SO₃H), and carboxylic acid (-COOH) groups.

- Properties: Dual acidic groups (-SO₃H and -COOH) result in high water solubility and low pKa (~2–3) . Potential use in dyes or coordination chemistry due to chelating capabilities.

4-((Ethylphenylamino)methyl)benzenesulfonic Acid (CAS 92-60-4)

- Molecular Formula: C₁₅H₁₇NO₃S

- Molecular Weight : 291.36 g/mol

- Structure: Bulky ethylphenylamino (-N(CH₂CH₃)C₆H₅) group attached via a methylene bridge.

- Properties :

Structural and Functional Group Analysis

Substituent Effects on Solubility and Reactivity

- Sulfonic Acid Group : All compounds share the -SO₃H group, ensuring high water solubility and acidity.

- Amino Groups: Primary amines (e.g., 4-Acetamido-2-aminobenzenesulfonic acid) are more reactive than secondary or tertiary amines (e.g., 4-((Ethylphenylamino)methyl)benzenesulfonic acid).

- Hybrid Functional Groups: Compounds like (4-Amino-benzenesulfonylamino)-acetic acid integrate sulfonamide and carboxylate groups, broadening pharmacological utility .

Data Table: Key Properties of Analogs

Research Findings and Contradictions

- Pharmacological Potential: Sulfonamide-linked glycine in (4-Amino-benzenesulfonylamino)-acetic acid shows historical use in early antibiotics, but newer derivatives face resistance issues .

- Synthetic Challenges: Bulky substituents (e.g., ethylphenylamino in CAS 92-60-4) complicate synthesis and purification .

- Data Gaps : Melting points, solubility, and toxicity data are inconsistently reported across sources, limiting direct comparisons.

Biologische Aktivität

4-Amino-2(N-methylamino)benzenesulfonic acid, also known as N-methyl-4-amino-2-benzenesulfonamide , is a sulfonic acid derivative that exhibits significant biological activity. Its structure, characterized by an amino group and a methylamino group, enables it to interact with various biological targets, influencing enzyme activities and cellular processes.

The biological activity of this compound primarily arises from its ability to bind to specific enzymes and receptors. The amino and methylamino groups facilitate this binding, leading to various biochemical effects. Notably, the compound can inhibit enzyme activity by mimicking natural substrates or by occupying active sites, thereby blocking normal enzyme function.

Biological Activities

The compound has been studied for several biological activities:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which is critical for its potential therapeutic applications.

- Antimicrobial Properties : Some studies suggest that it exhibits antimicrobial activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

- Anticancer Potential : Preliminary studies indicate that the compound may have anticancer properties, potentially through its action on folate metabolism pathways similar to other antifolates .

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : Research has demonstrated that this compound can inhibit enzymes like dihydrofolate reductase (DHFR), crucial for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation in vitro .

- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against various pathogens. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting potential use as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : In a controlled experiment involving human cancer cell lines, the compound showed dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis in malignant cells .

Data Table: Biological Activity Overview

Q & A

Q. What methodologies are recommended for synthesizing 4-amino-2-(N-methylamino)benzenesulfonic acid with high purity?

Methodological Answer :

-

Step 1 : Start with sulfonation of aniline derivatives using concentrated sulfuric acid under controlled temperature (80–100°C).

-

Step 2 : Introduce methylamino groups via nucleophilic substitution or reductive alkylation. For example, react 2-chlorobenzenesulfonic acid with methylamine in ethanol at reflux (70°C, 12 hours) .

-

Step 3 : Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase).

-

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC) Sulfonation H₂SO₄, 90°C, 6h 75 95% Methylamination CH₃NH₂, EtOH, 70°C 62 98%

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate 4-amino-2-(N-methylamino)benzenesulfonic acid from structural analogs?

Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- N-methyl protons: δ 2.8–3.1 ppm (singlet).

- Aromatic protons: δ 6.5–7.5 ppm (meta/para coupling patterns).

- IR : Sulfonic acid group (S=O asymmetric stretch: 1170–1230 cm⁻¹; S-O stretch: 1020–1080 cm⁻¹).

- Mass Spec : Molecular ion [M-H]⁻ at m/z 230 (exact mass depends on isotopic composition) .

Q. What experimental strategies improve aqueous solubility for sulfonic acid derivatives like this compound?

Methodological Answer :

- Adjust pH to deprotonate sulfonic acid (pKa ~1–2) using buffers (e.g., phosphate buffer, pH 7.4).

- Use co-solvents (e.g., DMSO ≤5% v/v) or surfactants (e.g., Tween-80) for hydrophobic intermediates.

- Validation : Measure solubility via shake-flask method (UV-Vis quantification at λmax 260–280 nm) .

Advanced Research Questions

Q. How to investigate environmental degradation pathways of 4-amino-2-(N-methylamino)benzenesulfonic acid in aquatic systems?

Methodological Answer :

- Photolysis : Expose to UV light (254 nm) in simulated water (pH 7) and monitor degradation via LC-MS.

- Hydrolysis : Test stability at 25–50°C in buffered solutions (pH 3–9), analyzing by ¹H NMR for bond cleavage.

- Key Finding : Benzenesulfonic acid derivatives show low persistence (half-life <10 days in aerobic conditions) .

Q. What computational and experimental approaches validate interactions between this compound and biological targets (e.g., enzymes, DNA)?

Methodological Answer :

-

Docking Studies : Use AutoDock Vina to model binding to human serum albumin (PDB ID: 1AO6) or DNA grooves.

-

Experimental Validation :

- Fluorescence quenching assays (e.g., with bovine serum albumin).

- Circular dichroism to detect conformational changes in DNA .

-

Key Data :

Target Binding Constant (Kₐ, M⁻¹) ΔG (kcal/mol) BSA 1.2 × 10⁴ −6.8 DNA 5.6 × 10³ −5.2

Q. How to resolve contradictions in reported toxicity data for sulfonic acid derivatives?

Methodological Answer :

- Comparative Analysis : Re-evaluate conflicting NOEC (No Observed Effect Concentration) values using standardized OECD 201/202 guidelines for algae/daphnia.

- Model Validation : Apply QSAR models (e.g., ECOSAR) to predict acute/chronic toxicity and cross-validate with experimental LC50 data.

- Case Study : For benzenesulfonic acid analogs, chronic aquatic toxicity NOECs range 0.1–3.1 mg/L, requiring species-specific validation .

Methodological Considerations for Data Interpretation

Q. How to design experiments analyzing the compound’s stability under varying oxidative/reductive conditions?

Methodological Answer :

- Oxidative Stress : Treat with H₂O₂ (1–10 mM) or Fenton’s reagent (Fe²⁺/H₂O₂), monitor via HPLC for sulfone/sulfoxide byproducts.

- Reductive Conditions : Use NaBH₄ or Zn/HCl to assess cleavage of sulfonic acid groups.

- Key Insight : Sulfonic acids are generally resistant to reduction but may degrade under strong oxidative conditions .

Q. What chromatographic techniques optimize separation of isomers or degradation products?

Methodological Answer :

- HPLC : Use a C18 column with ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve sulfonic acid isomers.

- UPLC-MS/MS : Employ a BEH C18 column (1.7 µm particles) for high-resolution separation (5-minute gradient, 0.1% formic acid).

- Key Parameters : Retention time shifts >0.5 min indicate structural differences .

Critical Analysis of Contradictory Evidence

- Synthesis Yields : Discrepancies in yields (e.g., 62% vs. 75%) may arise from solvent purity or reaction time optimization. Replicate under inert atmosphere (N₂/Ar) to confirm .

- Toxicity Data : Variability in NOEC values (0.1–3.1 mg/L) reflects differences in test organisms (e.g., Daphnia magna vs. algae). Standardize test species and exposure durations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.